Daphnoretin

Catalog No.
S525012
CAS No.
2034-69-7
M.F
C19H12O7
M. Wt
352.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daphnoretin

CAS Number

2034-69-7

Product Name

Daphnoretin

IUPAC Name

7-hydroxy-6-methoxy-3-(2-oxochromen-7-yl)oxychromen-2-one

Molecular Formula

C19H12O7

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C19H12O7/c1-23-16-6-11-7-17(19(22)26-15(11)9-13(16)20)24-12-4-2-10-3-5-18(21)25-14(10)8-12/h2-9,20H,1H3

InChI Key

JRHMMVBOTXEHGJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

7-hydroxy-6-methoxy-3,7'-dicoumaryl ether, coumarin, 7-hydroxy-6-methoxy-3,7'-oxydi-, daphnoretin

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O

The exact mass of the compound Daphnoretin is 352.0583 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291852. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of hydroxycoumarin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Daphnoretin (CAS 2034-69-7) is a highly specialized, naturally occurring bis-coumarin (dicoumarin) ether primarily isolated from Wikstroemia indica and Daphne species. In scientific procurement, it is highly valued as a dual-action biochemical tool: it functions as a potent, non-phorbol activator of Protein Kinase C (PKC) and as a targeted inhibitor of viral replication and tumor cell proliferation . Unlike broad-spectrum plant extracts or generic coumarin monomers, high-purity Daphnoretin provides reproducible, concentration-dependent modulation of the PI3K/AKT signaling pathway and specific suppression of Hepatitis B surface antigen (HBsAg) expression. Its distinct structural architecture makes it an essential reference standard and precursor for advanced virology, oncology, and signal transduction assay development.

Generic substitution of Daphnoretin with monomeric coumarins (such as daphnetin or umbelliferone) fundamentally fails in advanced assays because monomers lack the bis-coumarin ether linkage required for high-affinity PKC binding and potent HBsAg suppression . Furthermore, while laboratories often default to phorbol esters like Phorbol 12,13-dibutyrate (PDBu) for PKC activation, these standard agents are highly tumorigenic and present severe handling and safety hazards [1]. Daphnoretin offers a critical procurement advantage by providing robust, membrane-associated PKC activation without the extreme toxicity and off-target tumorigenic profile of phorbol esters, ensuring safer handling and more physiologically relevant baseline data in signal transduction workflows [1].

Superior PKC-Mediated Platelet Aggregation vs. Endogenous Analogs

In washed rabbit platelet models, Daphnoretin acts as a potent PKC activator, inducing aggregation with an EC50 of 17.2 μM. This demonstrates more than twice the potency of the standard endogenous diacylglycerol analog, 1-oleoyl-2-acetylglycerol (OAG), which requires an EC50 of 38.6 μM to achieve similar aggregation [1].

Evidence DimensionPlatelet aggregation (EC50)
Target Compound Data17.2 μM (Daphnoretin)
Comparator Or Baseline38.6 μM (OAG)
Quantified Difference2.2-fold higher potency for Daphnoretin
ConditionsWashed rabbit platelets, ATP release and aggregation assay

Procuring Daphnoretin provides a highly efficient, non-phorbol mechanism for PKC activation, outperforming standard diacylglycerol analogs in signal transduction assays.

High-Potency Antiviral Inhibition of Respiratory Syncytial Virus (RSV)

Daphnoretin exhibits strong antiviral activity against RSV, primarily targeting the later phase of the replication cycle. In plaque reduction assays using HEp-2 cells, Daphnoretin achieved an IC50 of 5.87 μg/mL with a selectivity index (SI) of 28.17, outperforming other natural antiviral benchmarks like Sophoranol (IC50 = 10.4 μg/mL) [1].

Evidence DimensionRSV Inhibition (IC50)
Target Compound Data5.87 μg/mL
Comparator Or Baseline10.4 μg/mL (Sophoranol benchmark)
Quantified Difference1.77-fold greater antiviral potency
ConditionsPlaque reduction assay in HEp-2 cells

This establishes Daphnoretin as a superior, high-purity reference standard for RSV antiviral drug development and late-stage replication inhibition studies.

Sub-Micromolar Suppression of Hepatitis B Surface Antigen (HBsAg)

Daphnoretin demonstrates exceptional efficacy in inhibiting the expression of the Hepatitis B surface antigen (HBsAg) gene at the mRNA level. In human hepatocellular carcinoma Hep3B cells, Daphnoretin achieves an IC50 of 0.1 μM after 48 hours of treatment, vastly outperforming crude macrocyclic daphnane orthoester extracts which typically require 46.5 to 88.3 μg/mL to achieve similar HBsAg suppression.

Evidence DimensionHBsAg mRNA expression inhibition (IC50)
Target Compound Data0.1 μM
Comparator Or Baseline46.5 - 88.3 μg/mL (Standard macrocyclic daphnane extracts)
Quantified DifferenceOrders of magnitude higher potency for pure Daphnoretin
ConditionsHuman hepatocellular carcinoma Hep3B cells, 48 h treatment

For virology labs, purchasing pure Daphnoretin guarantees sub-micromolar HBsAg suppression, eliminating the reproducibility issues and low potency of crude plant extracts.

Selective Anti-Proliferative Action in Breast Cancer Cell Lines

Daphnoretin selectively targets malignant cells by downregulating the PI3K/AKT pathway. In MTT assays, it inhibited the proliferation of MDA-MB-231 and MCF-7 breast cancer cells with IC50 values of 1.0 μM and 2.0 μM respectively [1]. In contrast, its IC50 in non-cancerous ATDC5 chondrocyte models is 72.97 μM , demonstrating a wide therapeutic window and high selectivity for malignant over healthy cells.

Evidence DimensionCell viability inhibition (IC50)
Target Compound Data1.0 - 2.0 μM (Breast cancer lines)
Comparator Or Baseline72.97 μM (ATDC5 non-cancerous baseline)
Quantified Difference>36-fold selectivity for malignant cells
ConditionsMTT assay, 24-48 h treatment

This high selectivity index makes Daphnoretin a highly reliable in vitro tool for targeted PI3K/AKT pathway inhibition without confounding broad-spectrum cytotoxicity.

Non-Phorbol PKC Activation Assays

Daphnoretin is the optimal choice for signal transduction research requiring robust Protein Kinase C (PKC) activation without the severe tumorigenic risks and handling hazards associated with phorbol esters like PDBu. Its ability to reliably induce cytosolic PKC translocation makes it a safer, highly reproducible reagent for platelet aggregation and kinase signaling workflows [1].

Antiviral Drug Screening (HBV and RSV)

Due to its sub-micromolar suppression of HBsAg and specific inhibition of the late-stage RSV replication cycle, Daphnoretin is heavily procured as a high-purity reference standard for in vitro virology. It provides a stable, quantifiable benchmark for evaluating new antiviral compounds in Hep3B and HEp-2 cell lines [2].

Targeted PI3K/AKT Pathway Inhibition in Oncology

In cancer pharmacology, Daphnoretin is utilized to study mitochondria-dependent apoptosis and S-phase/G2/M-phase cell cycle arrest. Its >36-fold selectivity for malignant breast cancer cells over non-cancerous models ensures that researchers can accurately map PI3K/AKT pathway downregulation without the interference of generalized cytotoxicity [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

352.05830272 Da

Monoisotopic Mass

352.05830272 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1A7Q3KY3LH

Other CAS

2034-69-7

Wikipedia

Daphnoretin

Dates

Last modified: 08-15-2023
1. Feng, N.K.O., Chang, Y.L., Kuo, Y.H., et al. Daphnoretin, a new protein kinase C activator isolated from Wikstroemia indica C.A. Mey Biochem J. 295(Pt 1), 321-327 (1993).
2. Ho, W.-S., Xue, J.-Y., Sun, S.S.M., et al. Antiviral activity of daphnoretin isolated from Wikstroemia indica Phytother. Res. 24(5), 657-661 (2010).
3. Gu, S., and He, J. Daphnoretin induces cell cycle arrest and apoptosis in human osteosarcoma (HOS) cells Molecules 17(1), 598-612 (2012).
4. Yu, S., Guo, H., Gao, X., et al. Daphnoretin: An invasion inhibitor and apoptosis accelerator for colon cancer cells by regulating the Akt signal pathway Biomed. Pharmacother. 111, 1013-1021 (2019).
5. Chen, C., et al.: Int. Immunopharmacol., 51, 25-30 (2017); Yan, Z., et al.: Acta Physiol. Plant., 38, 1-10 (2016)

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